![molecular formula C20H16N2 B1331519 N-(4-((Phenylimino)methyl)benzylidene)aniline CAS No. 14326-69-3](/img/structure/B1331519.png)
N-(4-((Phenylimino)methyl)benzylidene)aniline
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Overview
Description
“N-(4-((Phenylimino)methyl)benzylidene)aniline” is a chemical compound with the molecular formula C15H16N2 . It is also known by other names such as p-Toluidine, N,N-dimethyl-α-(phenylimino)-; N-(p-Dimethylaminebenzylidene)aniline; N-(4-Dimethylaminobenzylidene)aniline; N-[p-(Dimethylamino)benzylidene]aniline; 4-(Dimethylaminmo)-benzaldehyd-anil .
Synthesis Analysis
The synthesis of this compound and similar Schiff base compounds has been described in various studies . These compounds are typically synthesized via condensation reactions .Molecular Structure Analysis
The molecular structure of “N-(4-((Phenylimino)methyl)benzylidene)aniline” has been analyzed using various spectroscopic techniques such as FT-IR, GC-MS, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its corrosion inhibition activity . It has been found that these Schiff bases function as mixed inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((Phenylimino)methyl)benzylidene)aniline” have been analyzed in various studies . The compound has a molecular weight of 224.3009 .Scientific Research Applications
Computational Chemistry
Similar Schiff base compounds have been used in computational chemistry studies, including molecular electrostatic potential maps and non-covalent-interactions analysis, which correlate with experimental electronic properties and structure-reactivity relationships for drug-likeness properties .
Biological Activities
These compounds have been characterized for their biological activities, suggesting potential use in biomedical research or drug development .
Organometallic Chemistry
Research on organometallic benzylidene anilines has explored donor-acceptor features in their structures, which could imply applications in materials science or catalysis .
Polymer Synthesis
Novel curing agents similar to the compound have been synthesized and used in curing reactions of epoxy resin to obtain novel polymers, indicating possible use in polymer chemistry or materials engineering .
Spectral Analysis
Characterization by FTIR and NMR spectral analysis suggests applications in analytical chemistry or material characterization .
Schiff Base Reaction
The synthesis of N-Benzylideneaniline through Schiff base reactions indicates potential use in organic synthesis or chemical engineering .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds often work by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as the modulation of cellular processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a broad range of activities, including antibacterial, antifungal, and antioxidant activities .
Action Environment
The action, efficacy, and stability of N-(4-((Phenylimino)methyl)benzylidene)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMUFEVKENAHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((Phenylimino)methyl)benzylidene)aniline | |
CAS RN |
14326-69-3 |
Source
|
Record name | N-(4-((Phenylimino)methyl)benzylidene)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014326693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-TEREPHTHALYLIDENEDIANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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